3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
“3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular weight of 168.59 . It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine system .
Synthesis Analysis
The synthesis of derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system has been reported from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate . The reaction of this compound with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give a product, which underwent decarboxylation in hot ethanol affording benzamide .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is represented by the Inchi Code: 1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2 .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it reacts with hot 80% hydrazine hydrate at two electron deficient carbons, carbon 6 and carbonyl group, giving a hydrazide . It also reacts with hot ethylene glycol resulting in the formation of another product .Scientific Research Applications
Synthesis and Molecular Structure
- 3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied for its synthesis process and molecular structure. Katrusiak & Katrusiak (2010) described the synthesis and characterized its vicarious nucleophilic substitution products. They also discussed the lipophilicities of this compound and related substances, providing insights into their molecular aggregation and intermolecular interactions (Katrusiak & Katrusiak, 2010).
Crystal Structure and DFT Calculations
- Sallam et al. (2021) conducted a study on the crystal structure of triazolo pyridazine derivatives, including this compound. They utilized NMR, IR, and mass spectral studies, along with X-ray diffraction for structural confirmation. Their work also involved density functional theory (DFT) calculations to understand the molecular properties better (Sallam et al., 2021).
Chemical Synthesis and Antiviral Activity
- The chemical synthesis and potential antiviral activities of certain triazolo[4,3-b]pyridazine derivatives have been explored. For instance, Shamroukh & Ali (2008) described the synthesis of novel derivatives and their promising antiviral activity against the hepatitis-A virus, highlighting the compound's potential in biomedical applications (Shamroukh & Ali, 2008).
Application in High-Energy Materials
- Chen et al. (2021) utilized [1,2,4]triazolo[4,3-b]pyridazine as a building block for creating low-sensitivity high-energy materials. They synthesized compounds with considerable energy potential, demonstrating the application of this chemical structure in the field of material sciences (Chen et al., 2021).
Novel Synthesis Methods
- Collins, Castro, & Street (2000) developed a rapid analogue synthesis method for biologically active triazolo[4,3-b]pyridazines. Their method allows for easy and selective variation of substituents, which is significant for pharmaceutical and chemical research (Collins, Castro, & Street, 2000).
properties
IUPAC Name |
3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPYQKGZOZIEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
1935364-19-4 |
Source
|
Record name | 3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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